molecular formula C12H15N3O4S B4872718 N-(2-methylpropyl)-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide

N-(2-methylpropyl)-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide

Cat. No.: B4872718
M. Wt: 297.33 g/mol
InChI Key: WRKDAHKZRLVCGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methylpropyl)-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide is a complex organic compound that belongs to the class of quinoxaline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a quinoxaline core, which is a bicyclic structure consisting of a benzene ring fused with a pyrazine ring, and various functional groups that contribute to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylpropyl)-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinoxaline Core: This step involves the condensation of an o-phenylenediamine with a dicarbonyl compound, such as glyoxal, under acidic conditions to form the quinoxaline core.

    Introduction of the Sulfonamide Group: The quinoxaline core is then reacted with chlorosulfonic acid to introduce the sulfonyl chloride group, which is subsequently converted to the sulfonamide by reaction with an amine, such as 2-methylpropylamine.

    Oxidation and Functional Group Modification: The final steps involve oxidation reactions to introduce the dioxo groups at positions 2 and 3 of the quinoxaline ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-methylpropyl)-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the dioxo groups to hydroxyl groups or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional carbonyl or hydroxyl groups, while substitution reactions can introduce various functional groups at the sulfonamide position.

Scientific Research Applications

N-(2-methylpropyl)-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2-methylpropyl)-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to inhibition or activation of their functions.

    Pathways Involved: It can modulate various biochemical pathways, such as those involved in cell proliferation, apoptosis, and immune response.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methylpropyl)-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide: shares structural similarities with other quinoxaline derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific functional groups and their positions on the quinoxaline core, which confer distinct chemical and biological properties. These unique features make it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(2-methylpropyl)-2,3-dioxo-1,4-dihydroquinoxaline-6-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O4S/c1-7(2)6-13-20(18,19)8-3-4-9-10(5-8)15-12(17)11(16)14-9/h3-5,7,13H,6H2,1-2H3,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRKDAHKZRLVCGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNS(=O)(=O)C1=CC2=C(C=C1)NC(=O)C(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.